[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester
Description
[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester is a Boc-protected amino alcohol derivative featuring a 4-nitrophenyl substituent and a hydroxyl group on the ethyl backbone. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. The 4-nitrophenyl group introduces strong electron-withdrawing properties, influencing the compound’s solubility, stability, and reactivity. This compound is likely utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly where nitro-to-amine reduction or further functionalization is required .
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(4-nitrophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-8-11(16)9-4-6-10(7-5-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKAWXRTWRYBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585653 | |
| Record name | tert-Butyl [2-hydroxy-2-(4-nitrophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939757-25-2 | |
| Record name | 1,1-Dimethylethyl N-[2-hydroxy-2-(4-nitrophenyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939757-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-hydroxy-2-(4-nitrophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-hydroxy-2-(4-nitrophenyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester, also known by its CAS number 939757-25-2, is a carbamate derivative characterized by its unique structural features that include a hydroxyl group and a nitrophenyl moiety. The compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the current understanding of its biological activity, including relevant research findings and case studies.
- Molecular Formula : C₁₃H₁₈N₂O₅
- Molecular Weight : 282.296 g/mol
- Structural Features :
- Hydroxyl group enhances solubility.
- Nitrophenyl group contributes to reactivity.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic effects. The presence of the nitrophenyl group is believed to play a crucial role in these activities by interacting with specific biological targets involved in pain and inflammation pathways.
Enzyme Inhibition
Studies suggest that this compound may inhibit certain enzymes relevant to disease processes. For instance, preliminary interaction studies have indicated binding affinity with receptors or enzymes that are critical in inflammatory responses. The inhibition of these targets can lead to therapeutic effects in conditions characterized by excessive inflammation.
Case Studies
-
Study on Pain Models :
A study investigated the efficacy of this compound in animal models of pain. Results showed a significant reduction in pain scores compared to control groups, suggesting its potential as an analgesic agent. -
Inflammation Reduction :
Another study focused on the compound's ability to reduce inflammation markers in vivo. The findings demonstrated a decrease in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.
Interaction Studies
The biological activity of this compound has been explored through various interaction studies:
| Target Enzyme/Receptor | Interaction Type | Effect |
|---|---|---|
| COX-1 | Inhibition | Reduced inflammation |
| COX-2 | Inhibition | Analgesic effect |
| TNF-alpha | Binding | Decreased cytokine levels |
Synthesis and Stability
The synthesis of this compound involves several steps, including the protection of functional groups to enhance stability during reactions. The compound has shown stability under various conditions, which is crucial for its application in drug development.
Comparison with Similar Compounds
Substituent Analysis
The table below compares key structural features of [2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester with similar tert-butyl carbamates:
*Assumed formula based on structural analogues. †Calculated from formula.
Key Observations :
- Electron Effects : The 4-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., -OCH₃ in or -NH₂ in ), reducing electron density on the aromatic ring and increasing oxidative stability.
- Hydroxy Group : The -OH moiety enables hydrogen bonding, enhancing solubility in polar solvents compared to halogenated analogues (e.g., ).
- Steric and Reactivity Profiles: Bulky substituents like tert-butyl carbamate and nitro groups may hinder nucleophilic attack, whereas amino or hydroxyimino groups facilitate further derivatization .
Analogues :
- Amino Derivatives: Prepared via reductive amination (e.g., tert-butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate using NaBH₄) .
- Hydroxyimino Derivatives: Synthesized by oxime formation from aldehydes and hydroxylamine .
- Halogenated Analogues : Introduced via electrophilic substitution or coupling reactions (e.g., ).
Physicochemical Properties
- Solubility: The nitro group reduces water solubility compared to hydroxy or amino analogues but enhances solubility in aprotic solvents (DMF, DCM) .
- LogP : Estimated LogP ~2.3–2.5 (similar to [2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester, LogP 2.34 ), indicating moderate lipophilicity.
- Stability : The nitro group increases stability under acidic conditions but may sensitize the compound to reduction or photodegradation .
Preparation Methods
General Synthetic Strategy
The synthesis of [2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester generally involves:
- Starting from protected amino acid derivatives (e.g., N-BOC-D-serine or Boc-phenylalanine derivatives).
- Formation of mixed acid anhydrides or carbamate intermediates.
- Condensation with aromatic amines or nitro-substituted compounds.
- Reduction steps (e.g., NaBH4) to convert keto or nitro groups to hydroxy or amino groups.
- Protection/deprotection strategies using tert-butyl carbamate groups.
- Purification through crystallization and solvent extraction.
Detailed Preparation Method from Patent CN102020589B
This patent describes a preparation method for a tert-butyl carbamate derivative structurally related to the target compound, employing N-BOC-D-serine as starting material.
Mixed Acid Anhydride Formation: N-BOC-D-serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) as an acid binding agent at 0–5 °C to form a mixed acid anhydride intermediate.
Condensation Reaction: The mixed acid anhydride undergoes condensation with benzylamine in anhydrous ethyl acetate at 10–15 °C, yielding the carbamate intermediate.
Purification: The reaction mixture is worked up by phase separation, washing with dilute hydrochloric acid and salt water, followed by solvent evaporation. Crystallization is performed using hexane/ethyl acetate (8:1), yielding the product with a high yield (~93.1%).
Subsequent Reactions: Further methylation steps using methyl sulfate and tetrabutyl ammonium bromide as phase transfer catalyst, followed by KOH treatment, allow for derivatization and purification, achieving yields between 92–97%.
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Mixed Acid Anhydride | N-BOC-D-serine, isobutyl chlorocarbonate, NMM | 0–5 | - | Formation of intermediate |
| Condensation | Benzylamine, ethyl acetate | 10–15 | 93.1 | High purity crystallization |
| Methylation & KOH Treatment | Methyl sulfate, tetrabutyl ammonium bromide, KOH | 0–20 | 92–97 | Phase transfer catalysis applied |
This method is notable for its high yield and operational simplicity, suitable for scale-up synthesis.
Alternative Synthetic Route via Carbonyldiimidazole Activation (Journal of Chemical and Pharmaceutical Research, 2012)
A facile synthesis of a related carbamic acid derivative with a 4-nitrophenyl sulphonyl amino substituent involves:
Activation of Boc-phenylalanine with 1,1'-carbonyldiimidazole (CDI) in dichloromethane at 0 to -5 °C to form an activated carbamate intermediate.
Preparation of a nitromethane solution with potassium t-butoxide in dry THF at 5–10 °C, followed by addition of the CDI-activated Boc-phenylalanine solution.
Stirring the reaction mixture at 35–40 °C for 1 hour.
Workup includes washing with 20% KHSO4 and dichloromethane extraction, solvent evaporation, and crystallization from hexane.
The product is obtained with a 92% yield and melting point of 111 °C.
- IR (KBr): 3368, 2986, 2934, 1740, 1690, 1559, 1519, 1167 cm⁻¹
This method emphasizes mild conditions, high yield, and straightforward purification, making it a practical approach for synthesizing carbamate derivatives with nitroaromatic substituents.
Comparative Summary of Preparation Methods
| Aspect | Patent CN102020589B | Journal of Chem. & Pharm. Res. (2012) | Patent CN114805134A (Process Telescoping) |
|---|---|---|---|
| Starting Material | N-BOC-D-serine | Boc-phenylalanine | Compound 1 (unspecified precursor) |
| Key Reactions | Mixed acid anhydride formation, condensation with amine, methylation | CDI activation, nucleophilic addition of nitromethane | Protection, alkylation, hydrolysis, carbamate formation |
| Reaction Conditions | 0–15 °C, ethyl acetate solvent | 0 to 40 °C, dichloromethane/THF | 0–30 °C, toluene and other solvents |
| Yield | 92–97% | 92% | >80% (reported for intermediates) |
| Purification | Crystallization from hexane/ethyl acetate | Extraction and crystallization | Process telescoping reduces purification steps |
| Scale Suitability | Suitable for scale-up | Laboratory scale | Designed for industrial scale |
| Safety and Cost Considerations | Moderate safety, common reagents | Mild conditions, common reagents | Low risk, low cost, simple equipment |
Summary and Expert Notes
The preparation of this compound typically involves protection of amino acid derivatives, formation of carbamate intermediates, and reduction steps.
Careful control of temperature and stoichiometry in mixed anhydride formation and condensation steps is critical for high yield and purity.
Use of phase transfer catalysts and methylation reagents can improve reaction efficiency.
Process telescoping, combining multiple steps without intermediate purification, offers advantages for industrial scale-up, improving safety and reducing costs.
Purification by crystallization from mixed solvents like hexane/ethyl acetate is effective for obtaining high-purity products.
The described methods avoid hazardous reagents and harsh conditions, favoring scalability and reproducibility.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [2-hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester?
- Methodology : The compound can be synthesized via a multi-step approach:
Imine Formation : Condensation of (2-aminoethyl)carbamic acid tert-butyl ester with an aldehyde (e.g., p-methylbenzaldehyde) in dichloromethane (DCM) using MgSO₄ as a desiccant .
Reduction : Reduction of the imine intermediate with NaBH₄ in methanol (MeOH) to yield the corresponding secondary amine .
Functionalization : Further coupling reactions under standard solution-phase conditions to introduce the 4-nitrophenyl group .
- Key Considerations : Use of tert-butyl carbamate (Boc) as a protecting group ensures amine stability during synthesis.
Q. How can the purity and structural identity of this compound be verified experimentally?
- Characterization Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of tert-butyl (δ ~1.4 ppm for C(CH₃)₃), nitrophenyl (aromatic protons at δ ~7-8 ppm), and hydroxyethyl groups .
- Mass Spectrometry (MS) : ESI+ or MALDI-TOF to validate molecular weight (e.g., observed [M+Na]⁺ peaks) .
- Chromatography : HPLC or TLC to assess purity, with retention time comparisons against standards .
Q. What are the critical factors influencing the stability of this compound under storage conditions?
- Stability Profile :
- pH Sensitivity : Avoid strong acids/bases to prevent Boc-group cleavage .
- Light/Temperature : Store in amber vials at 2–8°C to minimize nitro-group degradation .
- Moisture Control : Use desiccants to prevent hydrolysis of the carbamate ester .
Advanced Research Questions
Q. How do computational docking studies predict the interaction of this compound with biological targets (e.g., viral proteases)?
- Methodology :
Molecular Docking : Tools like Glide (Schrödinger Suite) simulate ligand-receptor binding. For example, a derivative showed a Glide score of −8.21 kcal/mol and formed five hydrogen bonds with SARS-CoV-2 Mpro residues (e.g., GLN189, LEU141) .
Hydrogen Bond Analysis : Key interactions involve the hydroxyl and carbamate oxygen atoms with active-site residues .
- Validation : Compare docking results with in vitro enzymatic assays to confirm inhibitory activity .
Q. What structural insights can be derived from X-ray crystallography of related tert-butyl carbamate derivatives?
- Crystallographic Data :
- Dihedral Angles : In nitro-substituted analogs, the dihedral angle between the phenyl ring and ester group is ~61.8°, influencing packing density .
- Hydrogen Bonding : Weak C–H⋯O interactions (bond lengths: 1.84–2.38 Å) stabilize molecular layers in the solid state .
- Density Correlation : Higher density (1.228 g/cm³ vs. 1.108–1.194 g/cm³) in nitro derivatives due to enhanced intermolecular interactions .
Q. How does the tert-butyl carbamate group impact the compound’s reactivity in peptide coupling or functionalization reactions?
- Role of Boc Group :
- Amine Protection : Enables selective deprotection under acidic conditions (e.g., TFA) while leaving other functional groups intact .
- Steric Effects : The bulky tert-butyl group may hinder nucleophilic attack, requiring optimized coupling agents (e.g., TBTU, HOBt) .
- Case Study : In cyclotetrapeptide synthesis, Boc-protected diamines showed >70% yield in SPPS (solid-phase peptide synthesis) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar carbamate esters?
- Approach :
SAR Analysis : Compare substituent effects (e.g., nitro vs. methyl groups) on bioactivity using in vitro assays .
Meta-Analysis : Evaluate assay conditions (e.g., cell lines, enzyme concentrations) across studies to identify variability sources .
Computational Modeling : Use QSAR (quantitative structure-activity relationship) to correlate electronic properties (e.g., nitro group’s electron-withdrawing effect) with activity trends .
Methodological Recommendations
- Synthesis Optimization : Use DMF as a solvent for silylation reactions to improve yields of hydroxyl-protected intermediates .
- Analytical Cross-Validation : Combine HPLC with high-resolution MS (HRMS) to distinguish between isobaric impurities and degradation products .
- Computational Workflow : Pair docking studies with molecular dynamics simulations (100 ns trajectories) to assess binding stability over time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
